3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-17-5-7-18(8-6-17)27-19-4-1-3-16(15-19)20(25)22-10-13-26-14-12-24-11-2-9-23-24/h1-9,11,15H,10,12-14H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIJTKLKYYYCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)C(=O)NCCOCCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through a one-pot three-component reaction involving an α, β-unsaturated ketone and hydrazine derivatives under microwave irradiation.
Attachment of the fluorophenoxy group: This step involves the reaction of a fluorophenol with a suitable halogenated precursor under basic conditions.
Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide using conventional heating techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and targets.
Industrial Applications: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Key Modifications
The following table summarizes structurally related benzamide derivatives and their distinguishing features:
Pharmacological and Physicochemical Comparisons
Binding Affinity and Selectivity
- Pyrazole vs. Piperazine/Thiophene : The target compound’s pyrazole-ethoxyethyl side chain may favor hydrogen bonding or π-π stacking interactions in receptor binding, whereas piperazine-containing analogs (e.g., 3a ) likely engage in stronger basic interactions due to the amine group in piperazine . Thiophene-substituted analogs (e.g., 3a ) may exhibit altered lipophilicity and electronic properties, impacting target selectivity.
Metabolic Stability
- The ethoxyethyl linker in the target compound may confer resistance to oxidative metabolism compared to esters or thioethers (e.g., : N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide), where thioether linkages are prone to sulfoxidation .
Biological Activity
Overview
3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structure includes a benzamide core modified with fluorophenoxy and pyrazolyl substituents, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHFNO
- Molecular Weight : 357.39 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to modulate various cellular pathways, potentially leading to therapeutic effects in conditions such as cancer and infections. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, such as those related to cancer cell proliferation.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways critical for cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study evaluated the antiproliferative effects of related pyrazole derivatives against prostate cancer cell lines (LNCaP and PC-3). Key findings include:
- IC50 Values : Some derivatives demonstrated potent antiproliferative activity with IC50 values as low as 18 μmol/L against LNCaP cells.
- PSA Inhibition : The compound showed a significant downregulation of prostate-specific antigen (PSA), indicating potential use in prostate cancer therapy .
Antimicrobial Effects
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still required.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Fluorophenyl group, naphthalene | Anticancer |
| 3-(4-(4-fluorophenoxy)phenyl)-1-phenyl-1H-pyrazole | Similar aromatic rings | Antimicrobial |
Case Studies
Several case studies have explored the biological activity of related compounds. One notable study synthesized a series of pyrazole derivatives and evaluated their effects on cancer cell lines. The results indicated that modifications in the substituents significantly influenced their antiproliferative properties, highlighting the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-fluorophenoxy)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}benzamide, and how can reaction yields be improved?
- Methodology :
- Multi-step synthesis typically involves coupling a fluorophenoxy-substituted benzoyl chloride with a pyrazole-ethoxyethylamine intermediate under basic conditions (e.g., using Et₃N or DIPEA in anhydrous THF/DCM) .
- Critical steps include controlling reaction temperature (0–5°C for acylation) and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) .
- Yield optimization: Monitor reaction progress with TLC and adjust stoichiometry of activating agents (e.g., HOBt/EDC) to reduce side-product formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and phenoxy linkage (e.g., aromatic proton splitting patterns at δ 7.2–8.1 ppm) .
- HRMS (ESI+) : Validate molecular mass (e.g., [M+H]+ at m/z 414.1682) and detect impurities .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) .
Q. How does the compound’s solubility profile impact formulation for in vitro assays?
- Methodology :
- Test solubility in DMSO (primary stock solvent), ethanol, and PBS (pH 7.4) using nephelometry .
- For low aqueous solubility, employ co-solvents (e.g., 10% Cremophor EL) or cyclodextrin-based encapsulation .
Advanced Research Questions
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose the compound to buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to quantify degradation products .
- Thermal stability : Use TGA/DSC to determine decomposition temperatures and identify metastable polymorphs .
Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolite profiling?
- Methodology :
- Animal models : Administer the compound (oral/i.v.) to rodents; collect plasma/tissue samples at timed intervals .
- LC-MS/MS analysis : Quantify parent compound and metabolites (e.g., glucuronide conjugates) using MRM transitions .
- Data interpretation : Apply non-compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and t1/2 .
Q. How should researchers address contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-response validation : Replicate assays in orthogonal systems (e.g., cell-free enzymatic vs. cell-based assays) .
- Off-target profiling : Use kinase/GPCR panels to identify confounding interactions .
- Statistical reconciliation : Apply Bland-Altman analysis to compare IC50 values across platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
